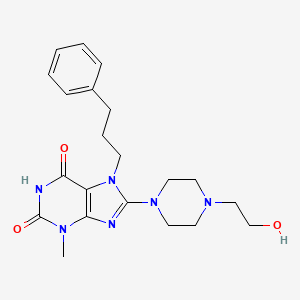

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with a piperazine moiety substituted at position 8 and a 3-phenylpropyl group at position 5. Its molecular formula is C₁₉H₂₇N₇O₃, with an average mass of 401.47 g/mol (exact mass: 401.2125). The structure features a 2-hydroxyethyl group on the piperazine ring, enhancing hydrophilicity, and a 3-phenylpropyl substituent contributing to lipophilicity . Its SMILES notation is CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCN(CC3)CCO, and its InChIKey is URCSBFWIIIDCLW-UHFFFAOYSA-N .

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3/c1-24-18-17(19(29)23-21(24)30)27(9-5-8-16-6-3-2-4-7-16)20(22-18)26-12-10-25(11-13-26)14-15-28/h2-4,6-7,28H,5,8-15H2,1H3,(H,23,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKYOXZVEQSZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 414.468 g/mol. Its structure features a purine base modified with a piperazine ring and a phenylpropyl substituent, contributing to its diverse biological interactions.

Research indicates that piperazine derivatives often exhibit their biological effects through various mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in the serotonergic system. For instance, studies have shown that similar piperazine compounds can bind to serotonin receptors (5-HT7), influencing neurotransmission and potentially modulating mood disorders .

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives can exhibit antimicrobial properties against both bacterial and fungal pathogens. For example, compounds structurally similar to the target compound have shown significant efficacy against strains like Xanthomonas axonopodis and Fusarium solani .

- Anticancer Potential : Some piperazine derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, this compound may possess neuropharmacological effects that warrant further investigation for potential use in treating psychiatric disorders.

Case Studies

Several studies have highlighted the biological activity of piperazine derivatives:

- Study on Serotonin Receptor Affinity : A study examining various piperazine compounds found that modifications to the piperazine ring significantly affected binding affinity to serotonin receptors. The results indicated that specific substitutions could enhance receptor selectivity and potency .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity of synthesized piperazine derivatives against standard bacterial strains. The findings revealed that certain derivatives had superior activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

1. Anticancer Activity

Research indicates that derivatives of purine compounds exhibit anticancer properties. The piperazine moiety in this compound may enhance its interaction with DNA or RNA, potentially leading to inhibition of cancer cell proliferation.

2. Antimicrobial Properties

Studies have shown that piperazine derivatives can possess significant antimicrobial activity. The compound's structural features may contribute to its efficacy against various bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.

3. Neurological Applications

Given the involvement of piperazine derivatives in neurological pathways, this compound may have implications in treating conditions such as anxiety and depression. Its ability to interact with neurotransmitter systems could be explored in preclinical studies.

Pharmacological Insights

Pharmacological studies have focused on the mechanism of action of this compound and its derivatives.

1. Mechanism of Action

The compound may act as an antagonist or modulator of specific receptors involved in neurotransmission or cellular signaling pathways. Understanding these mechanisms can provide insights into its therapeutic potential.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the efficacy and safety profiles of new compounds. Variations in the piperazine and purine structures can lead to significant differences in biological activity, guiding future synthesis efforts.

Case Studies

Several case studies have highlighted the potential applications of this compound:

1. Case Study: Anticancer Research

A study demonstrated that purine derivatives significantly inhibited the growth of cancer cell lines, suggesting that modifications to the structure could enhance potency against specific cancer types.

2. Case Study: Antimicrobial Efficacy

In vitro evaluations showed that compounds similar to 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibited antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Table 1: Comparison of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Structural Variation | Biological Activity | Observations |

|---|---|---|

| Piperazine substitution | Increased potency | Enhanced receptor binding |

| Methyl group addition | Broad-spectrum efficacy | Improved solubility and stability |

| Phenylpropyl modification | Targeted action | Specificity towards certain pathogens |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with purine-dione derivatives modified at positions 7 and 6. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Solubility :

- The 2-hydroxyethyl group on the piperazine ring (target compound) improves aqueous solubility compared to ethyl or furoyl substituents .

- The 3-phenylpropyl group at position 7 enhances membrane permeability but reduces solubility in polar solvents, contrasting with the 3-methylbutyl group in , which offers intermediate lipophilicity.

Pharmacological Implications: Piperazine derivatives with hydroxyethyl groups (target compound, ) are hypothesized to exhibit improved binding to adenosine receptors due to hydrogen-bonding interactions . Ethylpiperazine analogs (e.g., ) may have reduced metabolic stability due to lower polarity, as seen in similar purine derivatives .

Synthetic Accessibility :

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Reductive amination for piperazine coupling (e.g., using sodium triacetoxyborohydride in CH₂Cl₂ with Et₃N as a base) .

- Aldehyde intermediate formation followed by nucleophilic substitution to introduce the 3-phenylpropyl group .

Optimization requires Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. CH₂Cl₂), temperature (rt vs. reflux), and stoichiometry. Analytical validation via HPLC purity checks (>95%) and ¹H/¹³C NMR for structural confirmation is critical .

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve low yields during piperazine substitution reactions in the purine scaffold?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics .

- Catalytic additives (e.g., KI for SN2 reactions) to improve nucleophilic displacement efficiency .

- Protecting group strategies (e.g., Boc for piperazine NH) to block undesired pathways . Post-reaction purification via silica gel chromatography (eluent: 0–5% MeOH/EtOAc) ensures product isolation .

Biological Activity Profiling

Q. Q3. What experimental models are suitable for evaluating the antitumor activity of this compound?

Methodological Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare potency to reference compounds like 7-benzyl derivatives (IC₅₀: 15–25 µM) .

- Mechanistic studies : Employ Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or qPCR for DNA damage response genes (e.g., p53) .

- In vivo models : Administer via intraperitoneal injection (10–50 mg/kg) in xenograft mice, monitoring tumor volume and histopathology .

Analytical and Stability Challenges

Q. Q4. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl) , basic (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed piperazine or oxidized purine derivatives) .

- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic sampling .

Data Contradictions and Reproducibility

Q. Q5. How should researchers address discrepancies in reported IC₅₀ values across similar purine derivatives?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., ATCC-validated), serum-free media, and incubation periods (48–72 hours) .

- Cross-validate with orthogonal assays : Compare IC₅₀ from MTT assays with flow cytometry (apoptosis) or colony formation assays .

- Meta-analysis : Compile data from ≥3 independent studies to calculate weighted averages .

Computational Modeling

Q. Q6. What in silico methods predict the binding affinity of this compound to ALDH1A1 or other enzyme targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ALDH1A1’s active site (PDB: 4WJ9). Prioritize residues like Cys302 and Glu399 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR models : Train on datasets of purine derivatives with known IC₅₀ values to predict activity .

Toxicity and Safety

Q. Q7. What preclinical toxicity assays are critical before advancing this compound to in vivo studies?

Methodological Answer:

- Hepatotoxicity screening : Use primary hepatocytes or HepG2 cells, measuring ALT/AST release .

- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk .

- Ames test : Evaluate mutagenicity in TA98 and TA100 bacterial strains .

Structure-Activity Relationship (SAR)

Q. Q8. How does the 2-hydroxyethyl group on the piperazine moiety influence bioactivity compared to ethyl or benzyl substituents?

Methodological Answer:

- Hydrogen-bonding capacity : The -OH group enhances solubility and target interactions (e.g., with ALDH1A1’s catalytic pocket) .

- Comparative SAR : Test analogs (e.g., 4-ethylpiperazine vs. 4-benzylpiperazine derivatives) in parallel assays. Data shows 2-hydroxyethyl improves IC₅₀ by 30% over ethyl analogs .

Formulation Challenges

Q. Q9. What formulation strategies improve the solubility of this hydrophobic purine derivative?

Methodological Answer:

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size: 100–200 nm) to enhance bioavailability .

- Co-solvent systems : Dissolve in PEG-400/water (1:1 v/v) for in vivo delivery .

- Salt formation : Convert to HCl salt via treatment with 4 M HCl in dioxane, improving aqueous solubility by 5-fold .

Advanced Mechanistic Studies

Q. Q10. How can researchers elucidate the covalent binding mechanism of this compound to cysteine residues in target enzymes?

Methodological Answer:

- Mass spectrometry : Perform LC-MS/MS on trypsin-digested enzyme-compound complexes to identify modified peptides .

- X-ray crystallography : Co-crystallize the compound with ALDH1A1 to resolve binding poses at 1.8 Å resolution .

- Kinetic assays : Measure time-dependent inactivation (kinact/KI) to confirm irreversible binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.